molecular formula C10H9ClN4O2 B6014995 2-chloro-6-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol

2-chloro-6-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol

Cat. No.: B6014995
M. Wt: 252.66 g/mol
InChI Key: SIKXTDLBYYHFJM-LNKIKWGQSA-N
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Description

2-chloro-6-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol is a synthetic organic compound that features a phenolic core substituted with a chloro group, a methoxy group, and a triazolyliminomethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol typically involves multi-step organic reactions. One common approach is the condensation of 2-chloro-6-methoxyphenol with 1,2,4-triazole-4-carbaldehyde under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The triazole moiety can be reduced under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

2-chloro-6-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-6-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the triazole moiety can interact with metal ions or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-methoxy-4-methylphenol
  • 2-chloro-6-methoxy-4-[(E)-1,2,4-triazol-4-ylmethyl]phenol
  • 2-chloro-6-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]benzene

Uniqueness

2-chloro-6-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole and phenol moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-chloro-6-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2/c1-17-9-3-7(2-8(11)10(9)16)4-14-15-5-12-13-6-15/h2-6,16H,1H3/b14-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKXTDLBYYHFJM-LNKIKWGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NN2C=NN=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/N2C=NN=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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